molecular formula C13H11F3N4O B11502572 2-methyl-4-[(6-methylpyridin-2-yl)amino]-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carbonitrile

2-methyl-4-[(6-methylpyridin-2-yl)amino]-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carbonitrile

Cat. No.: B11502572
M. Wt: 296.25 g/mol
InChI Key: FZGLVUJIGDXWJY-UHFFFAOYSA-N
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Description

2-methyl-4-[(6-methylpyridin-2-yl)amino]-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4-[(6-methylpyridin-2-yl)amino]-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common method involves the cyclization of 1-(6-methylpyridin-2-yl)-2-(quinolin-4-yl)ethanone with hydrazine hydrate under dimethylformamide solvent . The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-methyl-4-[(6-methylpyridin-2-yl)amino]-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-methyl-4-[(6-methylpyridin-2-yl)amino]-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-methyl-4-[(6-methylpyridin-2-yl)amino]-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-methyl-4-[(6-methylpyridin-2-yl)amino]-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carbonitrile stands out due to its unique combination of functional groups and structural features. The presence of the trifluoromethyl group and the specific arrangement of the pyrrole and pyridine rings contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C13H11F3N4O

Molecular Weight

296.25 g/mol

IUPAC Name

2-methyl-4-[(6-methylpyridin-2-yl)amino]-5-oxo-4-(trifluoromethyl)-1H-pyrrole-3-carbonitrile

InChI

InChI=1S/C13H11F3N4O/c1-7-4-3-5-10(18-7)20-12(13(14,15)16)9(6-17)8(2)19-11(12)21/h3-5H,1-2H3,(H,18,20)(H,19,21)

InChI Key

FZGLVUJIGDXWJY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)NC2(C(=C(NC2=O)C)C#N)C(F)(F)F

Origin of Product

United States

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